

# Comparative Transcriptomics of PDAT Mutants: A Guide for Researchers

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## Compound of Interest

Compound Name: PDAT  
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic and proteomic landscapes of Phospholipid:Diacylglycerol Acyltransferase (**PDAT**) mutants in the model organisms *Arabidopsis thaliana* and *Chlamydomonas reinhardtii*. The information is supported by experimental data from key studies in the field.

Phospholipid:diacylglycerol acyltransferase (**PDAT**) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis. Its role in lipid metabolism and stress response is an active area of research. This guide summarizes the findings from comparative transcriptomic and proteomic analyses of **PDAT** mutants, offering insights into the broader cellular processes regulated by this enzyme.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on **PDAT** mutants. Table 1 details the changes in protein expression in *Arabidopsis thaliana* with altered At**PDAT1** levels, while Table 2 outlines the transcript-level changes of key acyltransferases in *Chlamydomonas reinhardtii* under nitrogen starvation.

Table 1: Differentially Expressed Proteins in *Arabidopsis thaliana* **PDAT1** Mutants

Protein Category	Regulation in AtPDAT1 Overexpressor	Regulation in AtPDAT1 Knockout	Implicated Biological Process
Photosynthesis-Related			
Photosystem II proteins	Upregulated	Downregulated	Photosynthesis, Photoprotection
Chlorophyll a-b binding proteins	Upregulated	Downregulated	Light harvesting
Stress Response			
Heat shock proteins	Upregulated	Downregulated	Protein folding, stress response
Glutathione S-transferases	Upregulated	Downregulated	Detoxification, oxidative stress
Lipid Metabolism			
Lipases	Upregulated	Downregulated	Lipid degradation
Acyl-CoA binding proteins	Upregulated	No significant change	Fatty acid transport
Other			
Ribosomal proteins	Upregulated	Downregulated	Protein synthesis
Major latex-like proteins	Upregulated	No significant change	Defense response

Source: Based on proteomic data from Demski et al., 2025.

Table 2: Transcript Abundance of Key Acyltransferases in *Chlamydomonas reinhardtii* during Nitrogen Starvation

Gene	Enzyme	Function in TAG Synthesis	Change in Transcript Abundance (-N vs. +N)
DGAT1	Diacylglycerol acyltransferase type 1	Acyl-CoA dependent TAG synthesis	Upregulated
DGTT1	Diacylglycerol acyltransferase type 2	Acyl-CoA dependent TAG synthesis	Upregulated
PDAT1	Phospholipid:diacylglycerol acyltransferase	Acyl-CoA independent TAG synthesis	Upregulated

Source: Based on RNA-Seq data from Boyle et al., 2012.[1]

## Key Experimental Protocols

The following sections detail the methodologies employed in the cited studies to generate the transcriptomic and proteomic data.

### Arabidopsis thaliana Proteomics (Demski et al., 2025)

- **Plant Material and Growth:** Arabidopsis thaliana ecotype Columbia-0 (Col-0) was used as the wild-type. The AtPDAT1 overexpressing lines and the T-DNA insertion knockout mutant (SALK\_032261) were grown in soil under controlled greenhouse conditions.[2]
- **Protein Extraction and Digestion:** Total protein was extracted from rosette leaves using a phenol-based method. Proteins were precipitated with ammonium acetate, washed with methanol and acetone, and then resolubilized. Protein concentration was determined using the Bradford assay. For digestion, proteins were reduced with DTT, alkylated with iodoacetamide, and digested overnight with trypsin.
- **Mass Spectrometry:** The resulting peptide mixtures were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
- **Data Analysis:** Raw data were processed using proteomics software for protein identification and quantification. Statistical analysis was performed to identify proteins with significantly

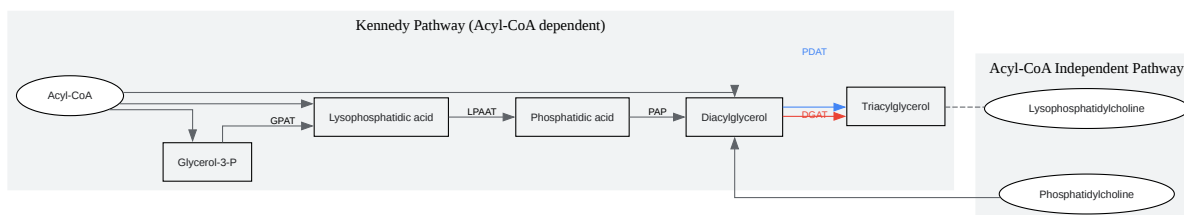
different abundance between the mutant and wild-type plants.

## Chlamydomonas reinhardtii Transcriptomics (Boyle et al., 2012)

- **Algal Strains and Culture Conditions:** Chlamydomonas reinhardtii wild-type and insertional mutants for **pdat1** (**pdat1-1** and **pdat1-2**) were used.<sup>[1]</sup> Cultures were grown in TAP (Tris-acetate-phosphate) medium under continuous light. For nitrogen starvation experiments, cells were harvested, washed, and resuspended in TAP medium lacking a nitrogen source.
- **RNA Extraction and Library Preparation:** Total RNA was extracted from algal cells at different time points after nitrogen starvation using a combination of TRIzol reagent and column-based purification. RNA quality was assessed using a bioanalyzer. Messenger RNA was isolated using oligo(dT) beads, fragmented, and used for cDNA synthesis. Sequencing libraries were prepared using a standard Illumina RNA-Seq library preparation kit.
- **RNA Sequencing:** Sequencing was performed on an Illumina Genome Analyzer platform.
- **Data Analysis:** Raw sequencing reads were aligned to the Chlamydomonas reinhardtii reference genome. Gene expression levels were quantified, and differential expression analysis was performed to identify genes with significant changes in transcript abundance between nitrogen-starved and replete conditions.<sup>[1]</sup>

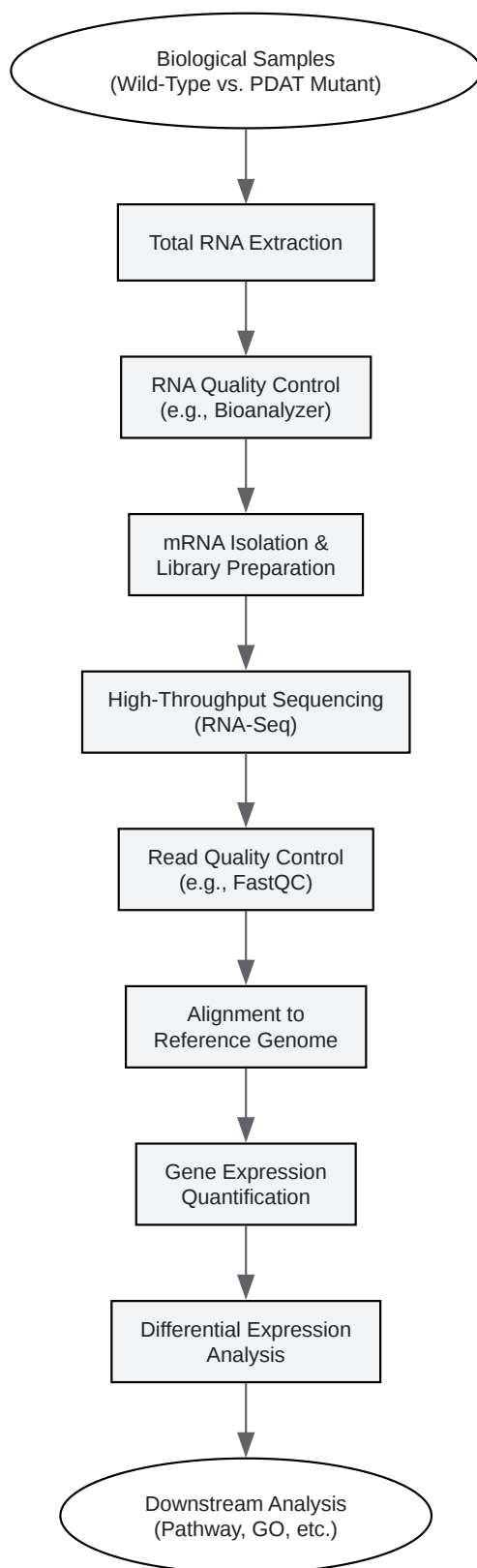
## Visualizations

The following diagrams illustrate key pathways and workflows related to the comparative transcriptomics of **PDAT** mutants.



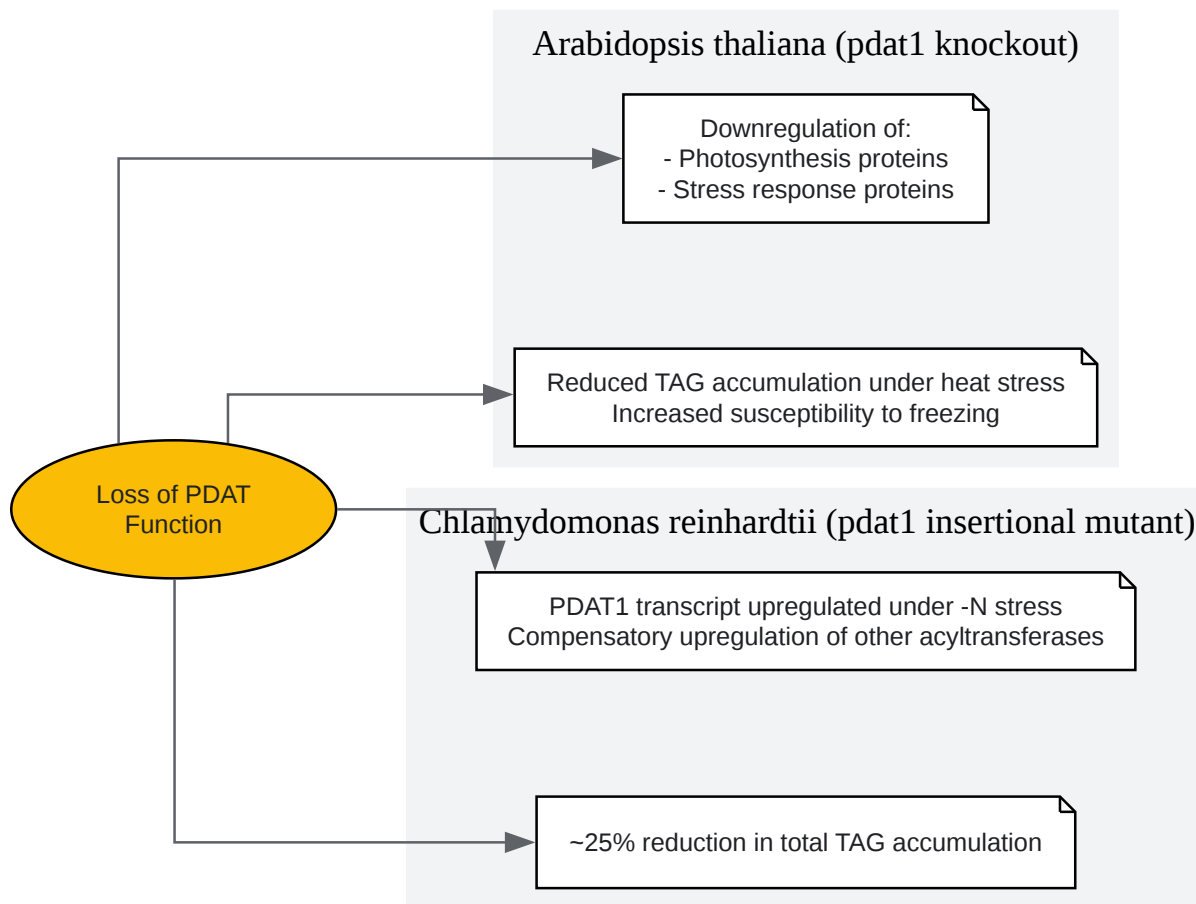
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### Simplified Triacylglycerol (TAG) Synthesis Pathways



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### Experimental Workflow for Comparative Transcriptomics



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Comparison of **PDAT** Mutant Phenotypes and Molecular Responses

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**References**

- 1. Three Acyltransferases and Nitrogen-responsive Regulator Are Implicated in Nitrogen Starvation-induced Triacylglycerol Accumulation in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]

- [2. Quantitative proteomic analysis of Arabidopsis thaliana with different levels of phospholipid:diacylglycerol acyltransferase1 expression - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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